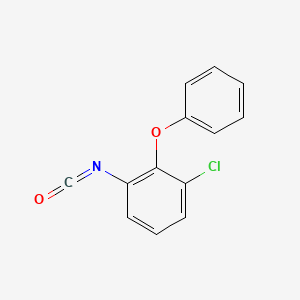
3-Chloro-2-phenoxy-phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-phenoxy-phenylisocyanate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a phenyl ring substituted with a chloro group and a phenoxy group, along with an isocyanate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenoxy-phenylisocyanate typically involves the reaction of 3-chloro-2-phenoxy-aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{3-Chloro-2-phenoxy-aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process, given the hazardous nature of phosgene.
化学反応の分析
Types of Reactions
3-Chloro-2-phenoxy-phenylisocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rates and selectivity.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学的研究の応用
Applications in Organic Synthesis
The compound is primarily utilized in organic synthesis as a building block for various chemical reactions:
- Synthesis of Ureas and Carbamates : It serves as a precursor for producing urea derivatives, which are important in agricultural chemistry as pesticides and herbicides.
- Synthesis of Polyurethanes : The isocyanate group allows for the formation of polyurethanes, widely used in foams, elastomers, and coatings due to their durability and flexibility.
Pharmaceutical Applications
Research indicates that derivatives of 3-chloro-2-phenoxy-phenylisocyanate exhibit biological activity. For instance:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antiseptic formulations .
- Drug Development : The compound can be modified to create new pharmaceutical agents targeting specific diseases. For example, derivatives have been explored for their efficacy against HIV and other viral infections .
Material Science Applications
In material science, this compound is employed in:
- Coatings : Its reactivity allows it to be used in formulating high-performance coatings that require durability and resistance to environmental degradation.
- Adhesives : The compound's properties make it suitable for use in adhesives that require strong bonding capabilities under various conditions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound derivatives against common pathogens. The results indicated a significant zone of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Polyurethane Synthesis
Research demonstrated the successful incorporation of this compound into polyurethane formulations. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for industrial applications .
Safety and Environmental Considerations
While the compound has numerous applications, safety assessments are crucial due to the toxicity associated with isocyanates. Proper handling procedures must be established to mitigate risks during synthesis and application.
作用機序
The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates.
類似化合物との比較
Similar Compounds
Phenyl isocyanate: Lacks the chloro and phenoxy substituents.
2-Phenoxyphenyl isocyanate: Lacks the chloro substituent.
3-Chlorophenyl isocyanate: Lacks the phenoxy substituent.
Uniqueness
3-Chloro-2-phenoxy-phenylisocyanate is unique due to the presence of both chloro and phenoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for synthesizing novel materials and exploring new chemical reactions.
特性
IUPAC Name |
1-chloro-3-isocyanato-2-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFXSIUCKFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













